4-Benzyl-6-chloro-2-methylpyrimidine
Description
4-Benzyl-6-chloro-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Properties
IUPAC Name |
4-benzyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMIXIHUKLYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-chloro-2-methylpyrimidine typically involves the nucleophilic substitution of a chlorinated pyrimidine derivative. One common method starts with 2-chloro-4-methylpyrimidine, which undergoes lithiation at the 4-methyl position using lithium hexamethyldisilazide (LiHMDS). The resulting intermediate is then reacted with benzyl chloride to introduce the benzyl group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as using high-purity reagents and controlling reaction temperatures and times .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution reactions: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium hexamethyldisilazide (LiHMDS): For lithiation reactions.
Benzyl chloride: For introducing the benzyl group.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Benzyl-6-chloro-2-methylpyrimidine has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzyl-6-chloro-2-methylpyrimidine include:
2-Chloro-4-methylpyrimidine: A precursor in the synthesis of this compound.
4-Benzyl-2-chloropyrimidine: A compound with a similar structure but different substitution pattern.
6-Chloro-2-methylpyrimidine: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Benzyl-6-chloro-2-methylpyrimidine (CAS No. 100565-30-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a benzyl group and a chlorine atom. This configuration is crucial for its biological activity, allowing for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2 |
| Molecular Weight | 220.68 g/mol |
| CAS Number | 100565-30-8 |
| Chemical Class | Pyrimidine Derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .
Key Mechanisms:
- AChE Inhibition : Enhances cholinergic neurotransmission.
- Receptor Modulation : Potentially interacts with neurotransmitter receptors affecting mood and cognition.
- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Studies
Recent studies have focused on the compound's efficacy in various biological assays:
-
Inhibition of AChE :
- A study reported an IC50 value indicating strong AChE inhibitory activity, suggesting potential use in Alzheimer's treatment.
- Anticancer Activity :
- Neuroprotective Effects :
Case Study 1: Neuroprotective Effects
In a laboratory study involving neuronal cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study highlighted the compound's potential as a neuroprotective agent in neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
A recent preclinical trial assessed the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
